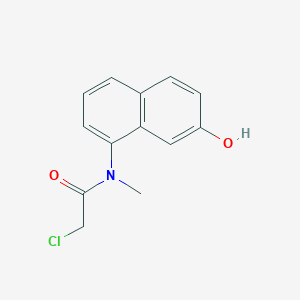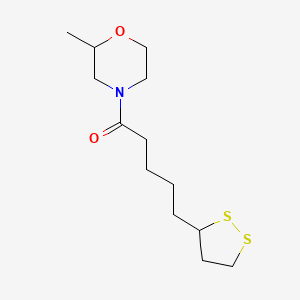
5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one, also known as DMMP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. One proposed mechanism is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has also been found to activate the Nrf2 pathway, which is responsible for the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects:
5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth of cancer cells. 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of purity. 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one is also stable and can be stored for extended periods of time without degradation. However, there are also some limitations to the use of 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for research on 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one. One area of interest is the potential use of 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one in these applications. Another area of research is the development of new synthetic methods for 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one that are more efficient and cost-effective. Additionally, the identification of new targets and pathways for 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one could lead to the development of new therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one involves the reaction of 1,2-dithiolane-3-thione with 2-methylmorpholine-4-oxide in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one as a white crystalline powder with a molecular weight of 297.4 g/mol.
Applications De Recherche Scientifique
5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has also been investigated for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5-(dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2S2/c1-11-10-14(7-8-16-11)13(15)5-3-2-4-12-6-9-17-18-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMUUBGTTLEOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CCCCC2CCSS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

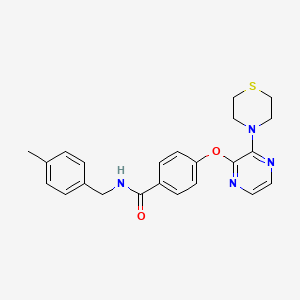
![2-(4-((8-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)amino)-1H-pyrazol-1-YL)acetic acid](/img/structure/B2436388.png)
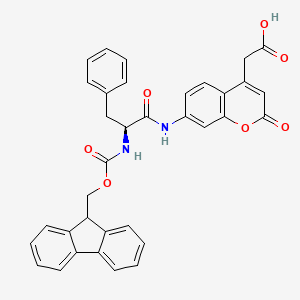
![4-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2436393.png)
![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile](/img/structure/B2436396.png)
![N-(2-methoxy-5-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2436397.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2436398.png)
![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane-6-sulfonyl fluoride](/img/structure/B2436399.png)
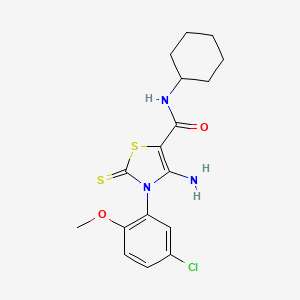
![Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2436402.png)
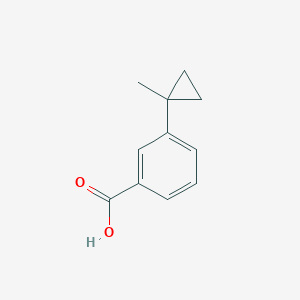
![Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2436405.png)
![Sodium;2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/no-structure.png)
